6-(2-Phenylethyl)-pyrimidin-4-ol

Descripción

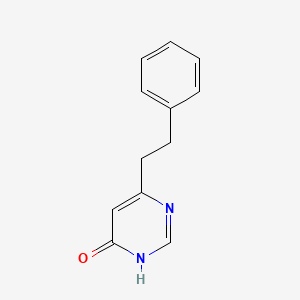

6-(2-Phenylethyl)-pyrimidin-4-ol is a pyrimidine derivative characterized by a hydroxyl group at position 4 and a 2-phenylethyl substituent at position 6 of the pyrimidine ring. Pyrimidine derivatives are widely studied for their biological activities, including roles as enzyme inhibitors, receptor agonists, and plant growth modulators.

However, the absence of direct data on this compound necessitates extrapolation from structurally similar molecules.

Propiedades

IUPAC Name |

4-(2-phenylethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c15-12-8-11(13-9-14-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYSNKMPVRIVPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC(=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Observations:

Lipophilicity and Bioavailability :

- The 2-phenylethyl group in the target compound likely increases lipophilicity compared to smaller groups like methyl or methoxymethyl .

- Chloromethyl and phenylsulfanylmethyl substituents may introduce reactivity (e.g., nucleophilic substitution) but reduce solubility .

Biological Activity :

- Plant Growth Modulation : Methoxymethyl-substituted analogs (e.g., PPA2) activate plant resistance to bacterial infections, suggesting that bulkier substituents at position 6 may enhance bioactivity in agricultural applications .

- Receptor Agonism : Pyridyl groups at position 2 (e.g., in KP-172) are associated with vitamin D receptor (VDR) agonism, indicating that aromatic heterocycles at this position improve target binding .

Synthetic Accessibility :

- Compounds with simple substituents (e.g., 6-methyl or 6-methoxy) are synthesized in higher yields (e.g., 95% purity for 6-(4-methoxyphenyl)pyrimidin-4-ol) , whereas chloromethyl derivatives require specialized handling due to reactivity .

Data-Driven Insights

Notable Findings:

- Plant Activators : PPA2 (methoxymethyl and pyridyl substituents) demonstrates that electron-donating groups at position 6 and aromatic heterocycles at position 2 synergistically enhance plant immune responses .

- Pharmaceutical Potential: Pyridyl-substituted analogs (e.g., KP-172) show promise in receptor-targeted drug design due to their balanced hydrophilicity and binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.